molecular formula C13H8F2O2 B1422153 4-(2,3-Difluorophenyl)benzoic acid CAS No. 505082-93-9

4-(2,3-Difluorophenyl)benzoic acid

Cat. No.: B1422153
CAS No.: 505082-93-9
M. Wt: 234.2 g/mol
InChI Key: UJTASLZZBMTSIL-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Another method involves the direct fluorination of 4-phenylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule . The compound may also inhibit specific enzymes or receptors by mimicking the natural substrate or ligand .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)benzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.

    4-(3,5-Difluorophenyl)benzoic acid: Fluorine atoms at the 3 and 5 positions.

    4-(2,6-Difluorophenyl)benzoic acid: Fluorine atoms at the 2 and 6 positions.

Uniqueness

4-(2,3-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The 2,3-difluoro substitution pattern can lead to distinct electronic and steric effects compared to other difluorophenylbenzoic acid derivatives .

Properties

IUPAC Name

4-(2,3-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTASLZZBMTSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683280
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-93-9
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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